4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Description
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a methyl group at the 4-position and a tert-butoxycarbonylamino (Boc-protected amino) group at the 5-position.
Properties
IUPAC Name |
4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)13-6-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIDJDVIPLRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid (commonly referred to as a pyridine derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 321.38 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₄ |
| Molecular Weight | 321.38 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core and subsequent functionalization to introduce the carboxylic acid and amide groups. Various synthetic routes have been explored to optimize yield and purity.
Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors involved in various signaling pathways. For instance, it has been identified as a potential antagonist for the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain signaling and migraine pathophysiology .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit certain kinases associated with inflammatory responses. For example, one study reported that structural analogs displayed IC50 values as low as 210 nM against TANK-binding kinase 1 (TBK1), suggesting that modifications to the A-ring substituents can enhance selectivity towards specific kinases .
In Vivo Studies
In vivo experiments have shown promising results regarding weight loss and insulin sensitization in obese mice models treated with analogs of this compound. These studies highlighted the potential for therapeutic applications in metabolic disorders .
Case Studies
- CGRP Receptor Antagonism : A patent describes the use of similar pyridine derivatives as CGRP receptor antagonists, indicating their potential utility in treating migraines .
- Kinase Inhibition : A study on substituted 2-amino-pyridine derivatives revealed their ability to inhibit kinases involved in inflammatory pathways, showcasing their versatility as therapeutic agents against obesity-related complications .
- Synthesis and Catalysis : Another research article highlighted the use of pyridine carboxylic acids as effective catalysts in organic synthesis, demonstrating their broader applicability beyond medicinal chemistry .
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of this compound is its role as an inhibitor of specific protein kinases, particularly CSNK2A (casein kinase 2 alpha). This enzyme is involved in critical cellular processes such as proliferation and survival. Studies have demonstrated that modifications to the amino substituents of the compound can enhance its potency and selectivity against CSNK2A, with reported IC50 values below 1 µM in cellular assays.
Antiviral Properties
Recent research indicates that derivatives of this compound may exhibit antiviral activity, particularly against coronaviruses. In vitro assays have shown that it can inhibit viral replication at low micromolar concentrations, suggesting potential therapeutic applications in treating viral infections such as those caused by Mouse Hepatitis Virus (MHV) .
Case Study 1: CSNK2A Inhibition
In a comprehensive study evaluating various analogs of pyridine derivatives, 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid was assessed for its ability to inhibit CSNK2A. Utilizing the NanoBRET assay to measure target engagement, researchers found that structural modifications led to enhanced cellular activity and potent inhibition, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antiviral Efficacy
Research on naphthyridine analogs, including this compound, revealed significant antiviral activity against viral strains such as MHV. The compounds demonstrated IC50 values comparable to established antiviral agents, highlighting their potential for further development as therapeutic agents against viral infections .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyridine core distinguishes it from analogs with fused heterocycles (e.g., pyrrolo- or thiazolopyridines). Key structural comparisons include:
Key Observations :
Physical and Chemical Properties
Research Implications and Gaps
- Synthetic Challenges : The Boc group’s steric bulk may complicate coupling reactions compared to smaller substituents (e.g., Cl or OMe).
- Data Limitations : Stability, solubility, and toxicity data for the target compound are absent; further experimental studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
